Cas no 2002433-09-0 (tert-butyl (2R)-2-amino-3-cyclobutylpropanoate)

Technical Introduction: tert-Butyl (2R)-2-amino-3-cyclobutylpropanoate is a chiral intermediate of interest in organic synthesis and pharmaceutical applications. The tert-butyl ester group enhances stability and solubility, facilitating handling and purification. The (2R)-configuration provides stereochemical control, making it valuable for asymmetric synthesis. The cyclobutyl moiety introduces conformational rigidity, which can influence the biological activity or physicochemical properties of derived compounds. This compound is particularly useful in peptide mimetics and small-molecule drug development, where precise stereochemistry and structural constraints are critical. Its well-defined chirality and functional group compatibility make it a versatile building block for medicinal chemistry and advanced synthetic routes.
tert-butyl (2R)-2-amino-3-cyclobutylpropanoate structure
2002433-09-0 structure
Product name:tert-butyl (2R)-2-amino-3-cyclobutylpropanoate
CAS No:2002433-09-0
MF:C11H21NO2
MW:199.28994345665
MDL:MFCD32263128
CID:5182704
PubChem ID:124523224

tert-butyl (2R)-2-amino-3-cyclobutylpropanoate Chemical and Physical Properties

Names and Identifiers

    • (R)-tert-Butyl 2-amino-3-cyclobutylpropanoate
    • tert-butyl (2R)-2-amino-3-cyclobutylpropanoate
    • MDL: MFCD32263128
    • Inchi: 1S/C11H21NO2/c1-11(2,3)14-10(13)9(12)7-8-5-4-6-8/h8-9H,4-7,12H2,1-3H3/t9-/m1/s1
    • InChI Key: ZOVGZCPKZMJJHA-SECBINFHSA-N
    • SMILES: C(OC(C)(C)C)(=O)[C@H](N)CC1CCC1

tert-butyl (2R)-2-amino-3-cyclobutylpropanoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-2090217-0.1g
tert-butyl (2R)-2-amino-3-cyclobutylpropanoate
2002433-09-0
0.1g
$1043.0 2023-09-16
Enamine
EN300-2090217-0.25g
tert-butyl (2R)-2-amino-3-cyclobutylpropanoate
2002433-09-0
0.25g
$1090.0 2023-09-16
Enamine
EN300-2090217-5g
tert-butyl (2R)-2-amino-3-cyclobutylpropanoate
2002433-09-0
5g
$3438.0 2023-09-16
Enamine
EN300-2090217-1g
tert-butyl (2R)-2-amino-3-cyclobutylpropanoate
2002433-09-0
1g
$1185.0 2023-09-16
1PlusChem
1P01JMVR-250mg
(R)-tert-Butyl 2-amino-3-cyclobutylpropanoate
2002433-09-0 97%
250mg
$320.00 2023-12-19
Enamine
EN300-2090217-0.5g
tert-butyl (2R)-2-amino-3-cyclobutylpropanoate
2002433-09-0
0.5g
$1137.0 2023-09-16
Aaron
AR01JN43-500mg
(R)-tert-Butyl 2-amino-3-cyclobutylpropanoate
2002433-09-0 97%
500mg
$561.00 2025-02-11
Aaron
AR01JN43-250mg
(R)-tert-Butyl 2-amino-3-cyclobutylpropanoate
2002433-09-0 97%
250mg
$370.00 2025-02-11
Aaron
AR01JN43-1g
(R)-tert-Butyl 2-amino-3-cyclobutylpropanoate
2002433-09-0 97%
1g
$838.00 2025-02-11
1PlusChem
1P01JMVR-1g
(R)-tert-Butyl 2-amino-3-cyclobutylpropanoate
2002433-09-0 97%
1g
$727.00 2023-12-19

Additional information on tert-butyl (2R)-2-amino-3-cyclobutylpropanoate

tert-butyl (2R)-2-amino-3-cyclobutylpropanoate (CAS No. 2002433-09-0)

The compound tert-butyl (2R)-2-amino-3-cyclobutylpropanoate, identified by the CAS number 2002433-09-0, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development and materials science. The molecule consists of a tert-butyl group attached to a propanoate ester, with a cyclobutane ring fused to the central carbon chain. The stereochemistry at the second carbon atom, designated as (R), plays a crucial role in determining the compound's biological activity and chemical reactivity.

Recent studies have highlighted the importance of cyclobutane-containing compounds in medicinal chemistry, particularly in the design of bioactive molecules. The cyclobutane ring introduces strain into the molecule, which can enhance its reactivity and binding affinity to specific biological targets. This property makes tert-butyl (2R)-2-amino-3-cyclobutylpropanoate a promising candidate for use in drug discovery programs targeting various therapeutic areas, including cancer, inflammation, and infectious diseases.

The synthesis of this compound typically involves multi-step organic reactions, often utilizing enantioselective methods to achieve the desired stereochemistry at the second carbon atom. Researchers have explored various strategies, including asymmetric catalysis and stereoselective cycloadditions, to efficiently construct the cyclobutane ring while maintaining high enantiomeric excess. These advancements have significantly improved the scalability and cost-effectiveness of producing this compound for research and commercial purposes.

In terms of applications, tert-butyl (2R)-2-amino-3-cyclobutylpropanoate has been investigated as a potential precursor for more complex molecules with enhanced bioactivity. For instance, it can serve as a building block for constructing peptide-like structures or for modifying existing drugs to improve their pharmacokinetic profiles. Its amine functionality provides versatility in further chemical transformations, enabling the creation of diverse derivatives with tailored properties.

Moreover, recent computational studies have provided insights into the molecular interactions of this compound with target proteins. By employing advanced molecular modeling techniques, researchers have identified key residues responsible for binding affinity and have proposed modifications to enhance selectivity. These findings underscore the importance of understanding the three-dimensional structure of molecules like tert-butyl (2R)-2-amino-3-cyclobutylpropanoate in rational drug design.

In conclusion, tert-butyl (2R)-2-amino-3-cyclobutylpropanoate stands out as a valuable compound in modern chemistry due to its unique structure and versatile applications. Ongoing research continues to uncover new opportunities for leveraging its properties in both academic and industrial settings. As advancements in synthetic methods and computational modeling progress, this compound is poised to play an increasingly important role in driving innovation across multiple disciplines.

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